(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid
Description
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core linked to an acetic acid moiety via an amino group. This structure combines electron-rich aromatic systems with a polar carboxylic acid group, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-8(16)4-12-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEXPANOSXUHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with cyclopentanone and subsequent reactions with alkylating agents . Another approach utilizes microwave-assisted synthesis, where cyclopentanone, malononitrile, and elemental sulfur react in ethanol to form intermediate compounds, which are then treated with aromatic amines under microwave irradiation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Phosphatidylinositol 5-phosphate 4-kinases (PI5P4K)
Recent studies have highlighted the compound's effectiveness as a selective inhibitor of PI5P4Kγ, an important target in cancer and neurodegenerative diseases. The thienylpyrimidine derivatives, including this compound, were identified through virtual screening processes aimed at discovering potent inhibitors that can penetrate the blood-brain barrier. The optimization of these compounds led to significant improvements in their potency and selectivity against various kinases, making them valuable tools for further biological studies and potential therapeutic use .
1.2 Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research suggests that thieno[2,3-d]pyrimidine derivatives exhibit notable inhibitory effects against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings indicate that modifications to the core structure can enhance antibacterial efficacy, making these compounds candidates for further development as antibiotics .
Chemical Synthesis
The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid involves various catalytic reactions using transition metals such as palladium and copper. These methods have been optimized to improve yield and selectivity in the formation of heterocyclic compounds. The versatility of these synthetic routes allows for the generation of a library of derivatives that can be tested for biological activity .
Case Studies
3.1 Case Study on PI5P4K Inhibition
In a study published by ACS Publications, researchers characterized several thienylpyrimidine analogs for their ability to inhibit PI5P4Kγ. Among these compounds, one exhibited a submicromolar inhibition constant (K_D) of 7.1 nM, demonstrating both high ligand efficiency and selectivity over other kinases tested. This study underscores the potential of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid as a lead compound for drug development targeting PI5P4Kγ-related pathways in cancer therapy .
3.2 Antibacterial Efficacy Evaluation
Another investigation focused on the antibacterial properties of this compound against E. coli and P. aeruginosa. The study found that certain derivatives achieved over 90% inhibition at specific concentrations, indicating strong antibacterial activity. This highlights the potential application of this compound in treating bacterial infections that are resistant to conventional antibiotics .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . Additionally, its structure allows it to interact with calcium channels, potentially modulating their activity and affecting cellular calcium levels .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the pyrimidine ring, the nature of the linker (amino vs. thio), and modifications to the acetic acid side chain.
Table 1: Structural and Molecular Comparison
†Molecular formula inferred from analogs. ‡Estimated based on .
Key Observations :
- Side Chain Modifications : Replacing the acetic acid with propionic acid (as in the C₁₂H₁₃N₃O₂S analog) reduces polarity slightly, which may impact solubility and membrane permeability .
Physicochemical Properties
- Thermal Stability: A related compound, 7-benzyl-3-phenyl-2-thioxo-hexahydro-pyrido-thieno-pyrimidin-4-one, exhibits a high melting point (273–274°C), suggesting strong crystal lattice interactions in the core structure .
- Solubility : The acetic acid moiety enhances water solubility compared to ester or amide derivatives (e.g., ethyl esters in have predicted densities of 1.382 g/cm³, indicating hydrophobic character) .
- Acid-Base Behavior: Predicted pKa values for ethyl ester analogs (~0.67) highlight the weakly acidic nature of the thieno-pyrimidine system .
Biological Activity
The compound (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 226.28 g/mol. Its structure includes a cyclopentane ring fused to a thieno-pyrimidine system, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄OS |
| Molecular Weight | 226.28 g/mol |
| Melting Point | 250°C |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. A study demonstrated that compounds similar to (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Enzyme Inhibition
The compound has also been investigated for its role as a selective inhibitor of deubiquitinases (DUBs), which are crucial in regulating protein degradation pathways. Inhibiting DUBs can lead to increased levels of tumor suppressor proteins and decreased levels of oncogenic proteins, highlighting its potential in cancer therapy .
Case Studies
- Anticancer Efficacy : A study involving the use of thienopyrimidine derivatives showed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that these compounds could serve as lead candidates for further development in breast cancer treatment .
- Antimicrobial Screening : In another investigation, (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL .
The biological activities of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : By activating caspases and modulating Bcl-2 family proteins.
- Inhibition of DUBs : Leading to altered protein turnover and enhanced apoptotic signaling.
- Disruption of Bacterial Functions : Through interference with essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
